Methyl 3-(aminomethyl)-4-chlorobenzoate
Description
Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Chemical Research
Substituted benzoate esters represent a significant class of organic compounds that are fundamental building blocks in a vast array of chemical research and industrial applications. These aromatic esters, characterized by a benzene (B151609) ring attached to a carboxyl group with a variable substituent pattern, are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electronic and steric effects of the substituents on the benzene ring profoundly influence the reactivity and physicochemical properties of the ester, allowing for the fine-tuning of molecular characteristics for specific purposes. Researchers continue to explore novel synthetic methodologies for their preparation, including advancements in esterification and cross-coupling reactions, to access a diverse range of functionalized benzoate esters. synquestlabs.comchemicalbook.comnih.gov
Academic Significance of Methyl 3-(aminomethyl)-4-chlorobenzoate in Organic Synthesis and Emerging Chemical Technologies
While extensive research exists for various substituted benzoate esters, specific information regarding This compound is limited in publicly accessible scientific literature. Its structural isomer, Methyl 4-(aminomethyl)-3-chlorobenzoate, is recognized for its utility in various chemical syntheses. smolecule.com For the related compound, Methyl 4-(aminomethyl)benzoate, its significance as an intermediate in the synthesis of active pharmaceutical ingredients is well-documented. google.com It participates in reactions such as Buchwald C-N coupling and is a precursor for certain antibiotics. google.com
The academic significance of the target compound, this compound, can be inferred from its structural motifs. The presence of a primary aminomethyl group, a chloro substituent, and a methyl ester functionality on the benzene ring suggests its potential as a versatile intermediate in organic synthesis. The aminomethyl group can undergo a variety of transformations, including N-alkylation, acylation, and participation in the formation of heterocyclic systems. The chlorine atom offers a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of further molecular complexity.
Overview of Current Research Gaps and Future Perspectives for this compound
A significant research gap exists for this compound, with a noticeable lack of dedicated studies on its synthesis, characterization, and application. The majority of available data focuses on its isomers, such as Methyl 3-amino-4-chlorobenzoate and Methyl 4-amino-3-chlorobenzoate. nih.govsigmaaldrich.com This indicates that the aminomethyl isomer is either a novel compound or one that has not been extensively investigated.
Future research should prioritize the development of efficient and scalable synthetic routes to access this specific isomer. A potential synthetic pathway could involve the esterification of 3-(aminomethyl)-4-chlorobenzoic acid or the amination of a suitable precursor like Methyl 3-(bromomethyl)-4-chlorobenzoate. sigmaaldrich.com
Once synthesized, a thorough investigation of its chemical reactivity would be crucial. This would involve exploring its participation in various organic transformations to understand its utility as a building block. Furthermore, its potential applications in medicinal chemistry, materials science, and other emerging chemical technologies should be evaluated. Given the biological activities often associated with substituted benzoates, screening for potential pharmacological properties would be a logical next step.
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-chlorobenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
WUAWQDBTCOPWSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CN |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Aminomethyl 4 Chlorobenzoate
Esterification-Based Synthetic Routes
This approach focuses on synthesizing the target compound by first securing the aminomethyl and chloro-substituted benzoic acid backbone, followed by esterification with methanol (B129727).
Precursor Selection and Preparation (e.g., from 4-(aminomethyl)-3-chlorobenzoic acid)
The primary precursor for this route is 4-(aminomethyl)-3-chlorobenzoic acid. The synthesis of this specific precursor is a critical first step. Analogous, non-chlorinated compounds like 4-(aminomethyl)benzoic acid are commonly prepared from 4-formyl benzoic acid. chemicalbook.com This process involves a reductive amination step where the aldehyde is reacted with ammonia (B1221849) in the presence of a catalyst, such as Ruthenium on carbon (Ru/C), under hydrogen pressure to yield the aminomethyl benzoic acid. chemicalbook.com
Once the 4-(aminomethyl)-3-chlorobenzoic acid precursor is obtained, it is reacted with methanol to form the final methyl ester product. smolecule.com
Optimized Esterification Conditions and Catalyst Systems
The esterification of the carboxylic acid precursor is typically achieved through Fischer esterification, an acid-catalyzed reaction. libretexts.org Due to the presence of the basic aminomethyl group, stoichiometric amounts of acid are often necessary to ensure the catalysis proceeds effectively by protonating the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by methanol. libretexts.org
Several catalyst systems and reagents can be employed to optimize this transformation. Common methods include reacting the carboxylic acid with methanol in the presence of a strong mineral acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.comlibretexts.orgnih.gov Another effective method involves the use of thionyl chloride (SOCl₂) with methanol; thionyl chloride reacts with methanol to form HCl in situ, which then catalyzes the esterification. chemicalbook.comprepchem.com The reaction is often heated to reflux to drive the equilibrium towards the ester product. nih.govchemicalbook.com
Interactive Table: Catalyst Systems for Esterification
| Catalyst/Reagent | Co-reagent/Solvent | Conditions | Finding |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | A standard and effective method for Fischer esterification of similar amino-benzoic acids. libretexts.orgnih.gov |
| Thionyl Chloride (SOCl₂) | Methanol | 0°C to Reflux | A common method where thionyl chloride is added dropwise at a low temperature before heating. chemicalbook.comprepchem.com |
| Hydrochloric Acid (HCl) | Methanol | Reflux | Acts as a direct acid catalyst for the esterification process. smolecule.com |
Strategies for Aminomethyl Group Introduction
An alternative synthetic strategy involves establishing the methyl 4-chlorobenzoate (B1228818) core structure first, followed by the introduction of the aminomethyl group. This can be accomplished through various protocols targeting a suitable functional group at the 3-position.
Direct Amination Protocols
This strategy involves the nucleophilic substitution of a leaving group on a methyl 3-(halomethyl)-4-chlorobenzoate precursor. For instance, a precursor like methyl 3-(bromomethyl)-4-chlorobenzoate could be reacted with an amine source. While plausible, this direct approach can be complicated by over-alkylation, where the newly formed primary amine reacts further, leading to the formation of secondary and tertiary amine byproducts. google.com The Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, is a common method to avoid this issue and cleanly produce primary amines.
Reductive Amination Sequences (e.g., from nitro precursors)
Reductive amination is a highly effective method for forming amines from carbonyl compounds. In this context, the key precursor is methyl 4-chloro-3-formylbenzoate . This aldehyde can be synthesized from various starting materials, including the carbonylation of 4-bromo-2-chlorobenzaldehyde (B143073) in the presence of a palladium catalyst or through the radical bromination of methyl 3-chloro-4-methylbenzoate followed by hydrolysis. chemicalbook.comamazonaws.com
Once the aldehyde precursor is obtained, it undergoes reductive amination. This reaction proceeds by forming an intermediate imine with an ammonia source, which is then reduced to the desired primary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with selectivity being a key consideration to avoid reduction of the ester group. masterorganicchemistry.comresearchgate.net For an analogous transformation of 4-formyl benzoic acid, a system of aqueous ammonia with a Ruthenium-on-carbon catalyst and hydrogen gas has been shown to be effective. chemicalbook.com
Interactive Table: Common Reagents for Reductive Amination
| Reagent System | Description |
|---|---|
| H₂ / Catalyst (Pd/C, Ru/C, etc.) | Catalytic hydrogenation is a common industrial method for reducing the intermediate imine. chemicalbook.comyoutube.com |
| Sodium cyanoborohydride (NaBH₃CN) | A mild reducing agent that is selective for imines over other carbonyls like aldehydes or esters. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A similarly mild and selective reagent, often preferred as it avoids the use of cyanide. masterorganicchemistry.com |
| Formic Acid (Leuckart-Wallach Reaction) | Serves as both the reducing agent (hydride source) and acid catalyst in this named reaction. mdpi.com |
Formylation and Subsequent Reduction Approaches
This section describes a related pathway where the aminomethyl group is derived from the reduction of a nitrile. The key precursor for this route is methyl 4-chloro-3-cyanobenzoate . fishersci.com The cyano group can be introduced onto the aromatic ring through methods like the Sandmeyer reaction, starting from an amino precursor (which can, in turn, be derived from a nitro group).
The reduction of the nitrile group to a primary aminomethyl group is a standard transformation in organic synthesis. This can be achieved through several powerful reducing agents. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a common and effective method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to achieve the same transformation, although this reagent is less selective and can also reduce the ester functionality if not controlled carefully.
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-(aminomethyl)-3-chlorobenzoic acid |
| 4-aminomethylbenzoic acid |
| 4-formyl benzoic acid |
| Benzyl amine |
| Carbon tetrachloride |
| Hydrochloric acid |
| Lithium aluminum hydride |
| Methanol |
| Methyl 3-(aminomethyl)-4-chlorobenzoate |
| Methyl 3-(bromomethyl)-4-chlorobenzoate |
| Methyl 3-chloro-4-formylbenzoate |
| Methyl 3-chloro-4-methylbenzoate |
| Methyl 4-amino-3-chlorobenzoate |
| Methyl 4-bromo-2-chlorobenzaldehyde |
| Methyl 4-chloro-3-carboxybenzoate |
| Methyl 4-chloro-3-cyanobenzoate |
| N-bromosuccinimide |
| Palladium on carbon |
| Phthalimide |
| Platinum oxide |
| Raney Nickel |
| Ruthenium on carbon |
| Silver nitrate |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium thiosulfate |
| Sulfuric acid |
| Thionyl chloride |
Halogenation and Functional Group Interconversion in Synthesis
The synthesis of this compound is fundamentally reliant on precise halogenation and the strategic manipulation of functional groups. These steps are critical for installing the chloro and aminomethyl substituents at the correct positions on the benzoate (B1203000) ring.
Regioselective Chlorination Methodologies
The regioselective introduction of a chlorine atom at the C-4 position is a crucial step in the synthesis of this compound. The strategy for this chlorination is typically dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In a common synthetic approach starting from a toluene (B28343) derivative, such as 3-methylbenzoic acid, the methyl and carboxylic acid groups, being ortho-, para-directing and meta-directing respectively, would not directly lead to the desired 4-chloro substitution pattern via electrophilic aromatic substitution.
Therefore, a more plausible route involves starting with a precursor that already contains the desired chloro-substituent, or one where the existing functional groups direct the chlorination to the C-4 position. For instance, starting with a compound like 3-methyl-4-nitrobenzoic acid would allow for subsequent reduction of the nitro group and other transformations.
Alternatively, a key intermediate can be synthesized via the side-chain halogenation of a pre-chlorinated precursor. A well-established method for this is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to achieve benzylic bromination. researchgate.netmasterorganicchemistry.com This reaction is highly selective for the benzylic position over the aromatic ring, especially when using a non-polar solvent like carbon tetrachloride or cyclohexane. researchgate.netgoogle.com For example, the bromination of a substituted methylbenzoate would proceed as follows:
Table 1: Representative Conditions for Benzylic Bromination
| Substrate | Reagent | Initiator | Solvent | Temperature | Product | Yield | Reference |
| Methyl 3-methoxy-4-methylbenzoate | Bromine | AIBN | Carbon Tetrachloride | Reflux | Methyl 4-(bromomethyl)-3-methoxybenzoate | Not specified | |
| 1,3,5-Trimethylbenzene | NBS | Not specified | Carbon Tetrachloride | Not specified | 1,3,5-Tris(bromomethyl)benzene | 79% | google.com |
| 4-Methyl-biphenyl-2'-carboxylic acid tert-butyl ester | NBS | AIBN | Methyl Acetate | 60-65 °C | 4-Bromomethyl-biphenyl-2'-carboxylic acid tert-butyl ester | 80% | google.com |
This benzylic halide is then a versatile intermediate for the introduction of the aminomethyl group.
Protection and Deprotection Strategies for Amine and Ester Groups
The introduction of the primary aminomethyl group requires careful protection strategies to prevent undesirable side reactions, such as over-alkylation of the amine. The methyl ester group is generally stable under many of these conditions, although harsh acidic or basic conditions can lead to its hydrolysis. google.com
A classic and highly effective method for converting a benzylic halide to a primary amine is the Gabriel Synthesis . libretexts.orgmasterorganicchemistry.com This procedure involves two main steps:
Alkylation of Potassium Phthalimide: The benzylic halide, such as methyl 3-(bromomethyl)-4-chlorobenzoate, is treated with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, undergoing an SN2 reaction with the halide to form an N-alkylated phthalimide. In this intermediate, the nitrogen is effectively protected and non-nucleophilic due to the two adjacent carbonyl groups. masterorganicchemistry.com
Deprotection: The primary amine is liberated from the phthalimide intermediate. This is most commonly achieved by treatment with hydrazine (B178648) (NH₂NH₂) in a process known as hydrazinolysis. masterorganicchemistry.comyoutube.com This reaction proceeds via nucleophilic acyl substitution at both carbonyls, releasing the desired primary amine and forming a stable cyclic phthalhydrazide (B32825) byproduct. libretexts.org Alternatively, the deprotection can be carried out under acidic or basic hydrolysis conditions, which would yield phthalic acid or its salt, respectively. libretexts.orgyoutube.com
Table 2: Amine Synthesis via Gabriel Reaction and Related Methods
| Reaction Type | Starting Material | Reagents | Key Features | Reference |
| Gabriel Synthesis | Primary Alkyl Halide | 1. Potassium Phthalimide 2. Hydrazine (NH₂NH₂) | Avoids over-alkylation, forms primary amines. | libretexts.orgmasterorganicchemistry.comyoutube.com |
| Acidic Hydrolysis | N-Alkylphthalimide | H₃O⁺ | Liberates the amine and forms phthalic acid. | libretexts.org |
| Basic Hydrolysis | N-Alkylphthalimide | NaOH, H₂O | Liberates the amine and forms the sodium salt of phthalic acid. | libretexts.org |
Another strategy involves the use of sodium azide (B81097) to form a benzylic azide, which can then be reduced to the primary amine, for example, via catalytic hydrogenation or with lithium aluminum hydride.
Emerging Synthetic Approaches
Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. For the synthesis of this compound, emerging approaches such as one-pot reactions and innovative catalytic methods offer significant advantages over traditional multi-step syntheses.
One-Pot and Multicomponent Reactions
The literature provides examples of one-pot syntheses for structurally related molecules. For example, N-substituted carbamoyl (B1232498) chlorides can be formed in-situ and reacted with phenols in a one-pot procedure to yield O-aryl carbamates with high efficiency. organic-chemistry.org Similarly, various 2'-aminobenzothiazolo-arylmethyl-2-naphthols have been synthesized in excellent yields through a one-pot, three-component reaction catalyzed by N-bromosuccinimide (NBS) under solvent-free conditions. nih.gov These examples demonstrate the potential for developing a streamlined, one-pot synthesis for the target compound.
Catalytic Synthesis Innovations
Catalytic methods are at the forefront of synthetic innovation, offering mild, selective, and efficient transformations. catalyticinnovations.comscilit.comresearchgate.net For the synthesis of this compound, a highly effective catalytic route involves the reduction of a nitrile precursor, methyl 3-cyano-4-chlorobenzoate.
Catalytic Hydrogenation of Nitriles: This is one of the most direct methods for preparing primary amines from nitriles. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, typically using a heterogeneous metal catalyst. tcichemicals.com
Catalysts: A variety of catalysts are effective, including Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on supports like carbon (C), as well as Raney Nickel. tcichemicals.com Ruthenium-based catalysts, in particular, have shown high activity for the hydrogenation of nitriles to primary amines. acs.org
Selectivity: A key advantage of this method is its potential for high chemoselectivity. It is possible to reduce the nitrile group while leaving other functional groups, such as the ester and the aryl chloride, intact. nih.gov For instance, borane-based reducing agents can selectively reduce nitriles in the presence of esters, provided the nitrile is activated by an electron-withdrawing group. nih.gov
Table 3: Catalytic Reduction of Nitriles to Primary Amines
| Nitrile Substrate | Reducing Agent/Catalyst | Conditions | Product | Yield | Reference |
| Aromatic Nitriles | Ammonia Borane (B79455) (AB) | 120 °C, no catalyst | Primary Amines | Very good | organic-chemistry.org |
| Benzonitrile | H₃B·SMe₂ (catalyst), Pinacolborane | Not specified | Benzylamine hydrochloride | 92% | ed.ac.uk |
| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane/cat. LiBH₄ | 25 °C, 5 h | 2,4-Dichlorobenzylamine | 99% | nih.gov |
| p-Chloronitrobenzene | Pt/ZrO₂/ZSM-5 (for nitro reduction) | Not specified | p-Chloroaniline | >99% | rsc.org |
These catalytic approaches represent a significant improvement in terms of efficiency and environmental impact compared to stoichiometric reagents.
Analysis of Synthetic Efficiency and Yield Optimization
A comparison of the two main discussed pathways—benzylic halogenation followed by amination versus nitrile reduction—reveals different considerations for yield optimization.
Benzylic Halogenation/Amination Route: The Wohl-Ziegler bromination can achieve good yields, often in the range of 70-80%. google.com The subsequent Gabriel synthesis is also typically high-yielding. However, this is a two-step process from the halogenated precursor. Optimization would involve careful control of the radical initiation, solvent choice to avoid side reactions like ring bromination, and efficient purification of the intermediates. researchgate.netmasterorganicchemistry.com
Nitrile Reduction Route: This pathway can be highly efficient, often proceeding in a single step from the nitrile precursor to the final amine with very high yields, sometimes exceeding 90%. organic-chemistry.orgresearchgate.net Optimization here focuses on the choice of catalyst, solvent, hydrogen pressure, and temperature. For example, in catalytic hydrogenations, pre-hydrogenation of the catalyst can sometimes improve yields by ensuring a high concentration of adsorbed hydrogen on the catalyst surface, which can minimize side reactions. arkat-usa.org The use of borane reagents offers an alternative that can be highly selective and efficient, with yields often dependent on the electronic nature of the substituents on the aromatic ring. nih.gov
Table 4: Comparison of Yields for Key Synthetic Transformations
| Transformation | Reagents/Catalyst | Typical Yields | Key Optimization Factors |
| Benzylic Bromination | NBS, AIBN | 70-85% | Radical initiator concentration, solvent, light/heat control. researchgate.netgoogle.com |
| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | >80% | Reaction time, solvent for SN2, method of hydrazinolysis. libretexts.org |
| Nitrile Reduction (Catalytic Hydrogenation) | H₂, Pd/C or Raney Ni | 85-99% | Catalyst type and loading, H₂ pressure, temperature, solvent. arkat-usa.org |
| Nitrile Reduction (Borane Reagents) | Ammonia Borane or other boranes | 80-99% | Stoichiometry of the reagent, temperature, solvent. nih.govorganic-chemistry.org |
Chemical Reactivity and Reaction Mechanisms of Methyl 3 Aminomethyl 4 Chlorobenzoate
Reactivity of the Ester Moiety
The ester functional group, a derivative of a carboxylic acid, is characterized by a carbonyl carbon that is susceptible to nucleophilic attack. This reactivity is central to several key transformations, including hydrolysis, transesterification, and aminolysis.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. ucla.edu This reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., an alkoxide). In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. For Methyl 3-(aminomethyl)-4-chlorobenzoate, reaction with an alcohol (R'-OH) under acidic conditions would proceed through a tetrahedral intermediate to yield a new ester and methanol (B129727). The reaction is an equilibrium process, often driven to completion by using the alcohol reactant as the solvent. ucla.edu
Hydrolysis of the ester moiety in this compound to its corresponding carboxylic acid, 3-(aminomethyl)-4-chlorobenzoic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the expulsion of a methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
| Reaction Type | Reagents | Product | Mechanism Type |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | New Ester (R'-O-C(=O)-Ar) | Nucleophilic Acyl Substitution |
| Hydrolysis | H₂O, Acid or Base (e.g., NaOH) | Carboxylic Acid | Nucleophilic Acyl Substitution |
Aminolysis is the reaction of the ester with an amine to form an amide. This compound can react with ammonia (B1221849), a primary amine, or a secondary amine to yield the corresponding unsubstituted, N-substituted, or N,N-disubstituted amide. The mechanism is a nucleophilic addition-elimination pathway. chemistrysteps.com
The reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a positive charge on the attacking nitrogen and a negative charge on the carbonyl oxygen. youtube.com A proton is then transferred from the nitrogen to the oxygen, or more commonly, another amine molecule acts as a base to deprotonate the nitrogen. youtube.com The C=O double bond reforms by expelling the methoxide (⁻OCH₃) leaving group. Although methoxide is a poor leaving group compared to a halide, it is a better leaving group than the amide anion (⁻NHR), allowing the reaction to proceed. chemistrysteps.com The reaction is often slower than acylation with acyl chlorides and may require heating. chemistrysteps.com The use of organocatalysts like 6-halo-2-pyridones can facilitate this reaction under milder conditions by acting as bifunctional catalysts that activate both the ester and the amine through hydrogen bonding. nih.gov
Reactivity of the Aminomethyl Group
The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile and a site for various chemical transformations. Its reactivity is central to the synthesis of a wide array of derivatives.
The primary amine of this compound readily undergoes acylation (or amidation) when treated with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uk
The reaction with an acyl chloride is particularly vigorous and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the highly electrophilic carbonyl carbon of the acyl chloride. youtube.com
Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a tetrahedral intermediate.
Elimination: The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated. youtube.com
Deprotonation: A base, typically a second molecule of the amine reactant, removes a proton from the nitrogen atom to yield the neutral amide product and an ammonium (B1175870) chloride salt. chemistrystudent.com
This method is highly efficient for creating a stable amide linkage. ias.ac.in
| Acylating Agent | Product | Byproduct |
| Acyl Chloride (R'-COCl) | N-Acyl derivative | Amine Hydrochloride |
| Acid Anhydride ((R'CO)₂O) | N-Acyl derivative | Carboxylic Acid |
Condensation Reactions: The aminomethyl group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction with an aldehyde or ketone initially forms a hemiaminal (or carbinolamine) intermediate through nucleophilic addition. nih.govresearchgate.net This intermediate is often unstable and can subsequently eliminate a molecule of water to form a stable imine, commonly known as a Schiff base. youtube.comresearchgate.netwikipedia.org The formation of the imine is typically reversible and can be catalyzed by acid. youtube.com
Cyclization Reactions: The bifunctional nature of this compound allows it to be a precursor for various heterocyclic structures through cyclization reactions.
Intramolecular Cyclization: Under certain conditions, such as high temperature or with specific catalysts, an intramolecular reaction between the aminomethyl group and the ester moiety could occur. This would involve the nucleophilic attack of the amine onto the ester's carbonyl carbon, leading to the formation of a lactam (a cyclic amide) with the elimination of methanol. This type of reaction often requires forcing conditions due to the relative stability of the starting ester.
Intermolecular Cyclocondensation: The compound can react with other bifunctional molecules to build larger heterocyclic systems. For example, a reaction with a β-ketoester could lead to the formation of pyridinone or other complex fused rings, depending on the reaction conditions and the specific reagents employed. researchgate.net Such cyclocondensation reactions are fundamental in the synthesis of diverse polyazaheterocycles. researchgate.net
The aminomethyl group plays a crucial role in directing the supramolecular architecture of this compound in the solid state through non-covalent interactions, primarily hydrogen bonding. The two hydrogen atoms on the primary amine are effective hydrogen bond donors (N-H). nih.gov These can interact with hydrogen bond acceptors, such as the carbonyl oxygen or the ester oxygen of a neighboring molecule, or the chlorine atom.
Reactivity of the Aryl Chloride Moiety
The chlorine atom attached to the aromatic ring of this compound is a key site for chemical modification. Its reactivity is predominantly governed by two major pathways: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on aryl halides is a substitution reaction where a nucleophile displaces a halide ion. koreascience.krlibretexts.org For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the methoxycarbonyl group (-COOCH₃) at the 1-position is an electron-withdrawing group. However, it is situated meta to the chlorine atom, which provides less stabilization to the negatively charged Meisenheimer intermediate compared to an ortho or para placement. libretexts.org
The aminomethyl group (-CH₂NH₂) at the 3-position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Despite these electronic factors, SNAr reactions can still occur under forcing conditions or with highly reactive nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is then restored by the departure of the chloride ion.
The general mechanism is as follows:
Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a tetrahedral intermediate.
Formation of the Meisenheimer complex: The negative charge is delocalized across the ring and potentially stabilized by the electron-withdrawing ester group.
Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored.
Common nucleophiles that can be employed in SNAr reactions include alkoxides, thiolates, and amines. The specific conditions required would likely involve high temperatures and a polar aprotic solvent to facilitate the reaction.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Metal-catalyzed cross-coupling reactions offer a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl chloride. Palladium-catalyzed reactions are particularly prominent in this area. koreascience.krnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. snnu.edu.cnnih.gov This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or vinyl substituents at the 4-position. Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a ligand. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. koreascience.krnih.gov This would allow for the introduction of a wide range of primary or secondary amines at the 4-position of the molecule. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed. nih.gov
The general catalytic cycle for these cross-coupling reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond to form a palladium(II) intermediate.
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron compound or the amine reacts with the palladium(II) complex.
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Biaryl or vinyl derivative |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP, XPhos | NaOt-Bu, K₃PO₄ | Aryl amine |
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring System
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring. youtube.com In this compound, we have three substituents to consider:
-COOCH₃ (methoxycarbonyl): This is a meta-directing, deactivating group due to its electron-withdrawing nature. rsc.org
-Cl (chloro): This is an ortho, para-directing, deactivating group. Halogens are deactivating due to their inductive electron withdrawal but direct ortho and para due to resonance electron donation. youtube.com
-CH₂NH₂ (aminomethyl): This group is more complex. The nitrogen has a lone pair and can be electron-donating through resonance, making it an activating, ortho, para-directing group. However, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the amino group will be protonated to form -CH₂NH₃⁺, which is a strongly deactivating, meta-directing group.
Given the typical conditions for EAS reactions, the aminomethyl group will likely be protonated. Therefore, we have two deactivating groups (-COOCH₃ and -CH₂NH₃⁺) and one deactivating, ortho, para-directing group (-Cl).
The positions on the ring available for substitution are C-2, C-5, and C-6.
Position 2: Ortho to the -COOCH₃ (unfavored), meta to the -CH₂NH₃⁺ (favored), and ortho to the -Cl (favored).
Position 5: Para to the -Cl (favored), meta to the -COOCH₃ (favored), and ortho to the -CH₂NH₃⁺ (unfavored).
Position 6: Ortho to the -COOCH₃ (unfavored), para to the -CH₂NH₃⁺ (unfavored), and meta to the -Cl (unfavored).
Considering these effects, electrophilic substitution is most likely to occur at the C-2 or C-5 positions . The strong deactivating nature of the protonated aminomethyl group and the methoxycarbonyl group will make electrophilic substitution reactions on this ring challenging, likely requiring harsh reaction conditions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. aiinmr.comyoutube.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. nih.gov
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Mechanistic Investigations through Kinetic and Computational Studies
Kinetic Studies: The kinetics of nucleophilic substitution reactions on substituted aryl benzoates are often investigated to elucidate reaction mechanisms. koreascience.krnih.gov Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ), are a valuable tool in these studies. viu.caviu.ca A linear Hammett plot suggests that the reaction mechanism does not change across the series of substituents. A non-linear or "curved" Hammett plot can indicate a change in the rate-determining step or a significant contribution from resonance effects. iitd.ac.in For reactions involving this compound, a kinetic study could reveal the electronic demand of the transition state and provide insights into the role of each substituent. For instance, a positive ρ (rho) value in a Hammett plot for a nucleophilic substitution at the C-4 position would indicate that the reaction is favored by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. viu.ca
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the reactivity of organic molecules. sciencepublishinggroup.comrsc.org Such studies can provide information on:
Molecular geometry and electronic structure: Understanding the bond lengths, bond angles, and charge distribution within the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict sites of electrophilic and nucleophilic attack.
Reaction pathways and transition state energies: Calculating the energy profile of a reaction can help to determine the most likely mechanism and predict reaction rates.
For this compound, computational studies could be used to:
Model the stability of the Meisenheimer complex in SNAr reactions with different nucleophiles.
Calculate the activation barriers for the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Predict the most favorable site for electrophilic attack by calculating the energies of the possible carbocation intermediates.
Table 2: Predicted Reactivity Based on Substituent Effects
| Reaction Type | Key Substituent Effects | Predicted Outcome |
|---|---|---|
| Nucleophilic Aromatic Substitution | -COOCH₃ (meta, deactivating), -CH₂NH₂ (meta, activating) | Reaction at C-4 is possible, likely requiring forcing conditions. |
| Metal-Catalyzed Cross-Coupling | -Cl is a good leaving group for Pd catalysis. | Good reactivity expected for Suzuki and Buchwald-Hartwig couplings at C-4. |
| Electrophilic Aromatic Substitution | -COOCH₃ (meta-directing, deactivating), -Cl (ortho, para-directing, deactivating), -CH₂NH₃⁺ (meta-directing, deactivating) | Substitution is likely to be difficult and occur at C-2 or C-5. |
Derivatization Strategies and Structure Activity Relationship Sar Studies for Methyl 3 Aminomethyl 4 Chlorobenzoate Analogues
Rational Design Principles for New Analogues
The design of new analogues based on the methyl 3-(aminomethyl)-4-chlorobenzoate structure is guided by established medicinal chemistry principles. These include exploring positional isomerism, modifying functional groups to alter electronic and steric properties, and varying ester groups to influence reactivity and bioavailability. Such modifications aim to optimize the molecule's interaction with biological targets.
The relative positions of substituents on the benzene (B151609) ring influence the electronic environment and steric accessibility of the functional groups. For instance, studies on aminobenzoic acid derivatives have shown that the position of the amino group relative to the carboxylic acid affects nucleophilicity and the ability to form stable interactions within biological systems like the ribosome's peptidyl transferase center (PTC). nih.gov The ortho, meta, and para isomers of aminobenzoic acid display different efficiencies in peptide bond formation, a trend that is not solely dependent on the amine's basicity but also on the steric hindrance imposed by the aromatic ring, which can disrupt essential conformational changes in the PTC. nih.gov
Similarly, the location of the chlorine atom impacts the acidity of the carboxylic acid and the basicity of the amino group through inductive and resonance effects. In a study of chlorobenzoic acid isomers, the position of the chlorine atom was explored with respect to proton transfer and its role in forming supramolecular assemblies. mdpi.com The chloro-group can act as an electrophilic site, participating in halogen bonding, which influences crystal packing and intermolecular interactions. mdpi.com Therefore, altering the substitution pattern from the 3-amino-4-chloro arrangement to other configurations, such as 4-amino-3-chloro or 2-amino-4-chloro, would predictably alter the molecule's shape, dipole moment, and hydrogen bonding capabilities, thereby impacting its reactivity and biological activity. nih.gov Research on biphenyl (B1667301) peptidomimetic amphiphiles demonstrated that varying the spatial positioning of hydrophobic and hydrophilic substituents significantly affects antimicrobial efficacy against different bacterial strains, highlighting the importance of molecular shape. nih.gov
Table 1: Comparison of Selected Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| Methyl 3-amino-4-chlorobenzoate | 40872-87-5 | C₈H₈ClNO₂ | Amino group is meta to the ester; Chloro group is para to the ester. nih.gov |
| Methyl 4-amino-3-chlorobenzoate | 84228-44-4 | C₈H₈ClNO₂ | Amino group is para to the ester; Chloro group is meta to the ester. nih.gov |
| 3-Amino-4-chlorobenzoic acid | 2840-28-0 | C₇H₆ClNO₂ | The carboxylic acid precursor to the methyl ester. nih.govnist.govsigmaaldrich.comchemicalbook.com |
This table presents a selection of positional isomers to illustrate structural diversity.
The aminomethyl group (-CH₂NH₂) is a primary site for derivatization. Its basicity and nucleophilicity allow for a wide range of chemical transformations. Modifications can include acylation, alkylation, and incorporation into larger, more complex functionalities.
Acylation of the amino group to form amides is a common strategy. For example, reacting the aminomethyl group with various acid chlorides or anhydrides can introduce new substituents, altering the molecule's lipophilicity, hydrogen-bonding potential, and steric profile. Studies on related anilines show that adding lipophilic substituents to the amino moiety can significantly improve biological activity. nih.gov For instance, converting the amino group of para-aminobenzohydrazide into a carboxamide was a key step in developing potent enzyme inhibitors. nih.gov
Furthermore, the amino group can serve as a handle for attaching other moieties. It can be transformed into a Schiff base by condensation with aldehydes, or it can be used as a nucleophile in substitution reactions. These modifications are crucial for exploring the structure-activity relationships of the resulting analogues.
The methyl ester group (-COOCH₃) in the parent compound can be readily modified to tune the molecule's properties. Saponification of the ester to the corresponding carboxylic acid is a common first step, yielding 3-(aminomethyl)-4-chlorobenzoic acid. nih.gov This acid is a versatile intermediate for further synthesis.
The carboxylic acid can be converted into a variety of other esters (e.g., ethyl, propyl, benzyl) through Fischer esterification. This allows for systematic variation of the alkyl chain length and steric bulk, which can influence solubility, cell permeability, and metabolic stability.
Alternatively, the carboxylic acid can be activated and reacted with amines to form a diverse library of amides. This approach is widely used in drug discovery to modulate biological activity. For example, a patent describes the conversion of the related 3-nitro-4-chlorobenzoic acid into an amide as a key step in synthesizing a pigment intermediate, demonstrating the industrial relevance of this transformation. google.com The choice of the amine component can introduce a wide range of chemical functionalities, from simple alkyl groups to complex heterocyclic rings.
Synthesis of Advanced Derivatives
Starting from the this compound scaffold, more complex molecules can be constructed. These advanced derivatives often feature heterocyclic rings or are conjugated to larger molecular systems, strategies aimed at accessing novel chemical space and biological activities.
A key strategy in medicinal chemistry is the incorporation of heterocyclic cores, which are prevalent in many biologically active compounds. The 3-(aminomethyl)-4-chlorobenzoic acid framework is a suitable starting point for synthesizing such derivatives.
1,3,4-Oxadiazoles: These heterocycles can be synthesized from the carboxylic acid precursor. A common route involves converting the benzoic acid into its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. nih.gov This hydrazide can then undergo cyclodehydration with various reagents, such as phosphorus oxychloride or polyphosphoric acid, to form the 1,3,4-oxadiazole (B1194373) ring. nih.govmdpi.com The substituent at the 5-position of the oxadiazole can be varied depending on the specific carboxylic acid used in the final cyclization step, allowing for the creation of a diverse library of compounds. nih.govorganic-chemistry.orgrsc.org
1,2,4-Triazole-3-thiones: The synthesis of this scaffold also typically begins with the acid hydrazide. The hydrazide is reacted with an isothiocyanate to form a hydrazine-1-carbothioamide intermediate. nih.gov This intermediate can then be cyclized under basic conditions, such as with aqueous sodium hydroxide (B78521), to yield the 4-amino-3-substituted-1,2,4-triazole-5-thione ring system. nih.gov The substituents on the triazole ring can be tuned by selecting different starting hydrazides and isothiocyanates.
Benzohydrazones: These are formed by the condensation reaction between an acid hydrazide and an aldehyde or ketone. nih.gov The acid hydrazide derived from 3-(aminomethyl)-4-chlorobenzoic acid can be reacted with a variety of aromatic aldehydes to produce a series of benzohydrazone derivatives. These structures contain an imine (-C=N-) linkage and offer diverse possibilities for substitution on the aldehyde-derived portion of the molecule.
Hydrazine-1-carbothioamide Derivatives: As mentioned, these compounds are key intermediates in the synthesis of 1,2,4-triazole-3-thiones. nih.gov They are formed by the addition of an acid hydrazide to an isothiocyanate. These thiourea-like structures are of interest in their own right and can serve as precursors for other heterocyclic systems, such as 1,3,4-thiadiazoles. nih.govekb.eg
Table 2: General Synthetic Pathways to Heterocyclic Derivatives
| Target Heterocycle | Key Intermediate | Common Reagents for Cyclization |
|---|---|---|
| 1,3,4-Oxadiazole | Acid Hydrazide | Phosphorus Oxychloride, Polyphosphoric Acid nih.gov |
| 1,2,4-Triazole-3-thione | Hydrazine-1-carbothioamide | Sodium Hydroxide (aqueous) nih.gov |
| Benzohydrazone | Acid Hydrazide | Aromatic Aldehydes/Ketones nih.gov |
This table outlines generalized synthetic strategies for forming various heterocyclic systems from benzoic acid derivatives.
The functional groups of this compound—the amine, the ester, and the aromatic ring—provide multiple points for conjugation to other molecules or for polymerization.
The primary amine of the aminomethyl group is a versatile handle for conjugation. It can be coupled to proteins, polymers, or other small molecules using standard bioconjugation techniques, such as amide bond formation or reductive amination.
The carboxylic acid (obtained after ester hydrolysis) can be activated and linked to polymers or surfaces that have nucleophilic groups. This allows the core structure to be incorporated into larger materials, potentially for applications in materials science or as functionalized probes. While specific polymerization studies on this compound are not widely documented, the parent aminobenzoic acids are known building blocks for aramids and other high-performance polymers, suggesting that this derivative could be used to create functionalized polymers with tailored properties.
Structure-Activity Relationship (SAR) Analysis of Analogues of this compound
The structure-activity relationship (SAR) of analogues of this compound provides crucial insights into the molecular features that govern their biological activity. By systematically modifying the core structure and assessing the impact on interactions with biological targets, researchers can delineate the contributions of different functional groups and substituents. This analysis is fundamental to the rational design of more potent and selective compounds.
Correlations between Structural Features and Interactions with Biological Targets
The biological activity of analogues is intimately linked to their structural characteristics, which dictate their binding affinity for enzymes and receptors. Key structural elements of the this compound scaffold, including the aminomethyl group, the chloro substituent, and the methyl ester, are pivotal in defining these interactions.
Derivatization of the aminomethyl group has been a common strategy to explore and optimize biological activity. For instance, the synthesis of a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has demonstrated that these compounds can act as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The potency of these inhibitors is influenced by both steric and hydrophobic effects of the substituents. nih.gov
In a study of N-acyl homoserine lactone analogues, which share a core structural motif with N-acylated this compound, it was found that N-acyl-3-amino-5H-furanone derivatives and their 4-halogeno counterparts function as inhibitors of LuxR-dependent bacterial quorum sensing. nih.gov The halogenated compounds, in particular, exhibited significantly higher activity. nih.gov Molecular modeling suggested that the conjugated enamide group resulting from N-acylation leads to specific binding modes within the LuxR protein. nih.gov
The following table presents data on the inhibitory activity of a series of N-(2-aminoethyl)benzamide analogues against MAO-B, illustrating the impact of substitution on the benzamide (B126) ring.
| Compound | Substituent (R) | Inhibitory Activity (IC50, µM) |
|---|---|---|
| Analogue 1 | 4-Chloro | 10.5 |
| Analogue 2 | 3,4-Dichloro | 5.2 |
| Analogue 3 | 4-Nitro | 8.7 |
| Analogue 4 | H | >100 |
Influence of Substituents on Chemical and Supramolecular Interactions
Substituents on the aromatic ring and modifications to the core functional groups of this compound analogues profoundly influence their chemical properties and supramolecular interactions, which in turn affect their biological activity. The nature of these substituents can alter electron distribution, lipophilicity, and steric profile, thereby modulating binding to target proteins.
The presence of a halogen atom, such as the chloro group in the parent compound, can significantly enhance binding affinity. This is often attributed to the formation of halogen bonds, a type of non-covalent interaction with electron-donating atoms in the binding pocket of a biological target. In the context of N-acyl-3-amino-5H-furanone derivatives, molecular modeling has suggested that a halogen atom can improve the fit of the lactone ring into the binding site of the LuxR protein through specific interactions with key amino acid residues like Asp79, Trp94, and Ile81. nih.gov
The electronic nature of substituents on the benzamide ring also plays a critical role. In a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the introduction of chlorine atoms ortho to the picolinimidamido groups or the replacement of carbon with nitrogen atoms adjacent to the amide linker enhanced antileishmanial activity. nih.gov This suggests that modulating the electronic landscape of the molecule can have a significant impact on its biological efficacy. nih.gov
The following table details the impact of different substituents on the anti-leishmanial activity of a series of N-phenylbenzamide derivatives.
| Compound | Substituents | Anti-leishmanial Activity (EC50, µM) |
|---|---|---|
| Derivative A | R1=H, R2=H | 5.6 |
| Derivative B | R1=Cl, R3=H | 1.2 |
| Derivative C | R1=Cl, R3=Cl | 0.91 |
| Derivative D | X=N, Y=CH | >10 |
| Derivative E | X=N, Y=N | 0.78 |
Spectroscopic and Advanced Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint.
Expected IR Data for Methyl 3-(aminomethyl)-4-chlorobenzoate:
While an experimental spectrum is not available, a theoretical spectrum would be expected to show key absorption bands corresponding to its functional groups:
N-H stretching of the primary amine in the aminomethyl group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching from the aromatic ring and the methylene (B1212753) group, expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=O stretching of the ester group, which is a strong, sharp band typically found in the 1700-1730 cm⁻¹ region.
C=C stretching of the aromatic ring, usually observed as multiple peaks in the 1450-1600 cm⁻¹ range.
C-N stretching of the aminomethyl group, expected in the 1020-1250 cm⁻¹ region.
C-O stretching of the ester, appearing in the 1100-1300 cm⁻¹ range.
C-Cl stretching , which would be a weaker band in the fingerprint region, typically around 600-800 cm⁻¹.
A search for experimental IR data for the closely related isomer, Methyl 3-amino-4-chlorobenzoate, indicates the availability of a vapor phase IR spectrum, but this is not applicable to the requested compound. rsc.org
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.
Expected Raman Data for this compound:
A Raman spectrum of this compound would be expected to show:
Strong bands for the aromatic ring C=C stretching vibrations.
Signals corresponding to the C-H bonds of the aromatic ring and the methylene group.
A characteristic C=O stretching frequency.
Vibrations involving the C-Cl bond.
Symmetrical and non-polar bonds often produce strong Raman signals, which can be weak in the IR spectrum. No experimental Raman data for this compound was found in the searched databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data for this compound:
Based on its structure, the following proton signals would be anticipated:
Aromatic Protons: Three distinct signals for the protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the electron-withdrawing ester and chloro groups, and the aminomethyl group.
Methylene Protons (-CH₂-): A singlet or a multiplet for the two protons of the aminomethyl group, with a chemical shift influenced by the adjacent amino and aromatic groups.
Amine Protons (-NH₂): A broad singlet for the two amine protons. The chemical shift of this signal can be variable and is often affected by solvent and concentration.
Methyl Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester group.
No experimental ¹H NMR data for this compound could be located. Data for related isomers such as Methyl 3-aminobenzoate (B8586502) is available but not directly comparable. chemicalbook.com
¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule.
Expected ¹³C NMR Data for this compound:
The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom:
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm.
Aromatic Carbons: Six signals for the carbon atoms of the benzene ring. The carbons attached to the chloro, ester, and aminomethyl groups would have characteristic chemical shifts.
Methylene Carbon (-CH₂-): A signal for the carbon of the aminomethyl group.
Methyl Carbon (-OCH₃): A signal for the carbon of the methyl ester group, typically in the upfield region.
Specific experimental ¹³C NMR data for the target compound is not available in the searched scientific databases.
2D NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in assigning the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals of the aromatic ring, methylene group, and methyl group to their respective carbon signals.
A comprehensive structural elucidation of this compound would heavily rely on these 2D NMR experiments. However, no experimental 2D NMR data for this specific compound has been found in the public domain.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound. The molecular formula of the compound is C₉H₁₀ClNO₂, which corresponds to a molecular weight of approximately 199.63 g/mol .
High-Resolution Mass Spectrometry provides the highly accurate mass of a molecule, which can confirm its elemental composition. For this compound, the exact mass is a critical piece of identifying data. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the height of the peak for the ³⁵Cl isotope.
Table 1: Calculated Mass Spectrometric Data for C₉H₁₀ClNO₂
| Parameter | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Monoisotopic Mass (for ³⁵Cl) | 199.04001 Da |
| Monoisotopic Mass (for ³⁷Cl) | 201.03706 Da |
| Average Mass | 199.63 g/mol |
Data in the table is computationally derived.
LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it an invaluable tool for analyzing reaction mixtures and assessing the purity of this compound. The primary aromatic amine functionality allows for sensitive detection using electrospray ionization in positive ion mode (ESI+). nih.gov The liquid chromatography step separates the target compound from starting materials, byproducts, and other impurities before introduction into the mass spectrometer. nih.govresearchgate.net
In a typical LC-MS analysis, the protonated molecule [M+H]⁺ would be observed at m/z 200.04784. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation, yielding structural information. For instance, a common fragmentation pathway for related aromatic amines involves the loss of ammonia (B1221849) or other small molecules. researchgate.net
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 200.05 | 183.02 | NH₃ (Ammonia) |
| 200.05 | 169.04 | CH₃O (Methoxy radical) |
| 200.05 | 141.04 | COOCH₃ (Carbomethoxy group) |
Data in the table is based on predictable fragmentation patterns for similar chemical structures and has not been confirmed by experimental results for this specific compound.
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. nih.gov This technique would provide exact bond lengths, bond angles, and the conformation of the molecule. The process requires growing a suitable single crystal, which can often be the rate-limiting step in the analysis. nih.gov
Based on the functional groups present in this compound, several key intermolecular interactions would be expected to govern its crystal packing. The primary amine (-CH₂NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is a hydrogen bond acceptor.
Table 3: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H (from aminomethyl) | O=C (from ester) |
| Hydrogen Bonding | N-H (from aminomethyl) | N (from aminomethyl of another molecule) |
| π-π Stacking | Benzene Ring | Benzene Ring |
| Halogen Bonding | C-Cl | N or O (from another molecule) |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the isolation and purity verification of this compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For an analyte like this compound, a reversed-phase HPLC method is typically employed. avantorsciences.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.
The purity is assessed by monitoring the column eluent with a UV detector, typically at a wavelength where the benzene ring shows strong absorbance (around 254 nm). A pure sample should yield a single, sharp, and symmetrical peak. The presence of other peaks would indicate impurities, the levels of which can be quantified by their peak area relative to the main product peak. The development of a robust HPLC method is critical for quality control in any synthesis or application of the compound. lcms.cz
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 40 °C oup.com |
This table represents a typical starting point for method development and is not based on a validated analysis of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, governed by the principles of quantum mechanics, provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Reactivity
No specific studies employing Density Functional Theory (DFT) or ab initio methods for the analysis of the electronic structure and reactivity of Methyl 3-(aminomethyl)-4-chlorobenzoate have been found.
In a typical study, DFT methods, such as B3LYP, would be used with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry of the compound. nih.gov This process determines the lowest energy arrangement of the atoms. Following optimization, calculations could be performed to determine key quantum chemical descriptors. While specific data for the target compound is unavailable, a general approach would involve calculating parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function to predict the molecule's reactivity and the sites most susceptible to electrophilic or nucleophilic attack. dntb.gov.ua
Prediction of Spectroscopic Properties
There are no published predictions of the spectroscopic properties (e.g., IR, Raman, NMR, UV-Vis) for this compound based on computational methods.
Theoretically, once the geometry of the molecule is optimized using a method like DFT, the vibrational frequencies (IR and Raman) can be calculated. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and to better match experimental data. Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Time-dependent DFT (TD-DFT) would be the method of choice for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of excited states.
Analysis of Molecular Orbitals and Electrostatic Potential
Specific analyses of the molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) for this compound are not present in the available literature.
A computational analysis would typically involve visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com The Molecular Electrostatic Potential (MEP) map is another important tool, which illustrates the charge distribution on the molecule's surface. mdpi.com The MEP map uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to the molecule's reactive sites and intermolecular interaction patterns. mdpi.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules over time.
Conformational Analysis
No dedicated conformational analysis studies for this compound are documented.
A conformational analysis would involve identifying the different spatial arrangements of the atoms (conformers) that result from rotation around single bonds, particularly the C-C bond of the aminomethyl group and the C-O bond of the ester group. The goal is to find the most stable conformer (the one with the lowest potential energy) and to understand the energy barriers between different conformations. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Molecular Dynamics Simulations (for dynamic behavior and interactions)
There are no published molecular dynamics (MD) simulation studies for this compound.
MD simulations would provide a detailed view of the molecule's movements and interactions with its environment (e.g., a solvent or a biological receptor) over a specific period. nih.gov By solving Newton's equations of motion for the system, an MD simulation generates a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal information about the molecule's flexibility, its stable and transient conformations, and the nature of its intermolecular interactions, such as hydrogen bonding.
Molecular Docking Studies (for interactions with theoretical biological targets, excluding biological outcomes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to investigate its potential interactions with the binding sites of various theoretical biological targets.
The process would involve:
Preparation of the Ligand: A 3D model of this compound would be generated and its energy minimized to obtain a stable conformation.
Selection of a Target: A protein or enzyme of interest would be chosen, and its 3D structure, typically obtained from a repository like the Protein Data Bank, would be prepared. This involves removing water molecules, adding hydrogen atoms, and defining the binding pocket.
Docking Simulation: Using software like AutoDock, the ligand would be placed into the binding site of the target, and various conformations and orientations would be sampled. A scoring function would then estimate the binding affinity for each pose, typically expressed in kcal/mol.
A hypothetical docking study could reveal potential hydrogen bonds between the aminomethyl group or the ester carbonyl of the ligand and amino acid residues in the target's active site. It could also identify van der Waals and electrostatic interactions. For instance, studies on structurally related compounds, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, have utilized molecular docking to predict binding energies and interactions with receptors like COX-2. nih.gov Such analyses for this compound would provide a foundational, theoretical understanding of its interaction patterns without assessing any biological or physiological effects.
Advanced Interaction Analysis Methods
To gain a deeper understanding of the bonding and non-covalent interactions within and between molecules, advanced computational methods are used.
Non-Covalent Interaction (NCI) Plot Index
The Non-Covalent Interaction (NCI) plot is a visualization technique that identifies and characterizes non-covalent interactions in real space, based on the electron density (ρ) and its reduced density gradient (s). rsc.orgwikipedia.org
For this compound, an NCI plot would reveal:
Hydrogen Bonds: The presence of the aminomethyl group suggests the potential for intramolecular or intermolecular hydrogen bonding.
Van der Waals Interactions: These would be visible as broad, diffuse regions of interaction.
Halogen Bonds: The chlorine atom could potentially participate in halogen bonding, a directional interaction with a nucleophilic region. researchgate.net
The NCI plot uses a color scale to differentiate the nature of these interactions. Typically, blue or green indicates attractive interactions like hydrogen bonds, while red signifies repulsive steric clashes. This analysis provides a qualitative map of the forces that govern the molecule's conformation and its potential interactions with other molecules. researchgate.netscispace.com
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. nih.gov By locating critical points in the electron density, QTAIM can quantify the strength and nature of bonds.
A QTAIM analysis of this compound would involve calculating key parameters at the bond critical points (BCPs) for interactions of interest:
Electron Density (ρ): Higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian helps distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (non-covalent, ∇²ρ > 0).
Total Energy Density (H(r)): The sign of H(r) can also provide insight into the nature of the interaction.
This method would allow for a quantitative assessment of the strength of any identified hydrogen bonds or other non-covalent interactions within the molecule. nih.govrsc.org
In Silico Prediction of Chemical Properties and Reaction Pathways
In silico methods, relying on computational chemistry, can predict a wide range of chemical properties and potential reaction pathways for a molecule like this compound, often before it is synthesized. These predictions are valuable for understanding its behavior and guiding experimental work.
Various software suites can calculate a host of molecular descriptors and properties based on the molecule's structure. These predictions are derived from principles of quantum mechanics, molecular mechanics, and quantitative structure-property relationship (QSPR) models.
Below is a table of theoretically predictable properties for this compound.
| Property Category | Predicted Parameter | Theoretical Significance |
| Physicochemical Properties | Molecular Weight | 199.64 g/mol |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| XLogP3 | A measure of lipophilicity, affecting solubility and membrane permeability. | |
| Topological Polar Surface Area (TPSA) | Predicts transport properties and drug-target interactions. | |
| Hydrogen Bond Donors/Acceptors | Indicates potential for forming hydrogen bonds. | |
| Rotatable Bond Count | Relates to conformational flexibility. | |
| Spectroscopic Properties | ¹H NMR & ¹³C NMR Spectra | Prediction of chemical shifts to aid in structure elucidation. |
| IR Spectrum | Prediction of vibrational frequencies corresponding to functional groups. | |
| Thermodynamic Properties | Enthalpy of Formation | The energy change when the compound is formed from its constituent elements. |
| Gibbs Free Energy of Formation | Indicates the spontaneity of the compound's formation. | |
| Reaction Pathways | Nucleophilic Substitution Sites | The aminomethyl group and the chlorine atom are potential sites for reaction. |
| Electrophilic Attack Sites | The aromatic ring can be a target for electrophiles. | |
| Acidity/Basicity (pKa) | The aminomethyl group imparts basic character. |
These in silico predictions provide a powerful, cost-effective way to generate hypotheses about the chemical nature and reactivity of a compound like this compound, guiding further experimental investigation.
Applications in Advanced Organic Synthesis and Materials Science Research
Methyl 3-(aminomethyl)-4-chlorobenzoate as a Versatile Building Block in Organic Synthesis
The strategic placement of reactive sites on the benzene (B151609) ring of this compound makes it a valuable precursor for the synthesis of intricate organic molecules. The interplay between the directing effects of the substituents and the distinct reactivity of each functional group provides chemists with a powerful tool for molecular construction.
The aminomethyl group of this compound offers a nucleophilic handle that can readily undergo a variety of reactions, including acylation, alkylation, and arylation. These transformations are fundamental to the assembly of more complex molecular frameworks. For instance, the amine can be acylated with various acid chlorides or activated carboxylic acids to form amides, which are prevalent in many biologically active compounds.
Furthermore, the presence of the chlorine atom and the methyl ester allows for sequential or orthogonal chemical modifications. This step-wise approach is crucial in the total synthesis of natural products and their analogs, where precise control over the introduction of functional groups is paramount. The ability to selectively react one functional group while leaving the others intact is a key advantage of using this compound as a starting material.
This compound serves as an excellent starting point for the synthesis of highly substituted aromatic compounds. The existing substituents on the aromatic ring direct the position of further electrophilic or nucleophilic aromatic substitution reactions, allowing for the regioselective introduction of additional functional groups.
The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution, particularly if the ring is further activated. More commonly, the chloro-substituent can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents to the aromatic core.
The following table illustrates the potential for diversification of the this compound scaffold through common organic reactions:
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
| Aminomethyl | Acylation | Acid chlorides, Anhydrides | Amide derivatives |
| Aminomethyl | Reductive Amination | Aldehydes, Ketones | Secondary amine derivatives |
| Chlorine | Suzuki Coupling | Boronic acids | Biaryl compounds |
| Chlorine | Buchwald-Hartwig Amination | Amines | Di-substituted amine derivatives |
| Methyl Ester | Hydrolysis | Base (e.g., NaOH) | Carboxylic acid |
| Methyl Ester | Amidation | Amines | Amide derivatives |
Role in Medicinal Chemistry Research (excluding clinical human trials and safety)
In medicinal chemistry, the focus is on the design and synthesis of molecules that can interact with biological targets to elicit a therapeutic effect. This compound is a valuable scaffold in this field due to its ability to be elaborated into a variety of structures with potential pharmacological relevance.
The core structure of this compound is found within more complex molecules that have been investigated for their therapeutic potential. A notable area of research is the development of kinase inhibitors, which are a major class of drugs used in oncology and immunology.
One study detailed the synthesis of a series of 4-amino-3-chloro benzoate (B1203000) ester derivatives that were designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase. In this research, the related 4-amino-3-chlorobenzoic acid was used as a starting material, which can be readily obtained from the hydrolysis of the methyl ester of the title compound. The amino group was then used as a handle to introduce various heterocyclic and acyclic moieties, leading to the generation of a library of potential EGFR inhibitors.
Computational methods, such as molecular docking, are often employed to predict and understand how a molecule might bind to a biological target. For the aforementioned series of 4-amino-3-chloro benzoate ester derivatives, docking studies were conducted to investigate their binding patterns within the active site of EGFR.
These in silico analyses revealed that certain derivatives, particularly those belonging to the hydrazine-1-carbothioamide class, exhibited a favorable binding mode. The interactions were compared to those of the known EGFR inhibitor, erlotinib. The docking studies helped to rationalize the structure-activity relationships observed in the series and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
The following table summarizes the in silico analysis of the most promising compound from the study, N5a, in comparison to a known standard:
| Compound | Target | Key Predicted Interactions |
| N5a | EGFR Tyrosine Kinase | Hydrogen bonding with key amino acid residues in the active site, hydrophobic interactions. |
| Erlotinib (standard) | EGFR Tyrosine Kinase | Established binding mode with characteristic hydrogen bonds and hydrophobic interactions. |
From a mechanistic standpoint, derivatives of this compound have been shown to modulate key biochemical pathways. The most potent compound from the EGFR inhibitor study, designated N5a, was found to induce cytotoxicity in several cancer cell lines.
Further investigation into the mechanism of action revealed that this effect was achieved by targeting EGFR and subsequently activating caspase 3 and caspase 8. The activation of these caspases is indicative of the induction of the extrinsic apoptotic pathway, which is a programmed cell death mechanism. This research provides a clear example of how a scaffold derived from the title compound can be used to develop molecules that modulate specific cellular processes.
Potential Applications in Catalysis Research (e.g., ligand design)
The molecular structure of this compound makes it a promising candidate for ligand design in catalysis. The primary amino group of the aminomethyl moiety can act as a Lewis base, capable of coordinating to a variety of metal centers. This coordination is a fundamental aspect of ligand design for homogeneous catalysis.
The presence of both a soft donor (the amino group) and a hard donor (the ester carbonyl oxygen) allows for the possibility of forming chelate complexes with metal ions. Chelation can enhance the stability and influence the electronic properties and steric environment of the resulting metal complex, which in turn can fine-tune its catalytic activity and selectivity.
Furthermore, the aromatic ring can be functionalized, and the chloro-substituent offers a site for cross-coupling reactions, which could be used to create more complex, multidentate ligand systems. For example, the chlorine atom could potentially be replaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions to link the benzoyl scaffold to other coordinating groups.
The design of ligands based on aminobenzoate derivatives is a known strategy in coordination chemistry. nih.gov By extension, the aminomethyl group in the target compound provides a flexible linker between the aromatic backbone and a coordinating nitrogen atom, which can be advantageous in creating specific bite angles and coordination geometries in a catalytic complex. While specific studies employing this compound as a ligand were not identified, its structural motifs are consistent with those found in ligands for a range of catalytic transformations, including hydrogenations, cross-couplings, and polymerization reactions.
Exploration in Functional Materials Science (e.g., precursors for polymers, supramolecular assemblies)
The bifunctional nature of this compound makes it an attractive monomer or precursor for the synthesis of functional polymers and supramolecular materials.
Precursors for Polymers:
The amino group and the methyl ester group can both participate in polymerization reactions. For instance:
The amino group can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides or polyureas, respectively. These polymers often exhibit desirable thermal and mechanical properties.
The methyl ester can undergo transesterification with diols to form polyesters.
The presence of the chloro-substituent can also be exploited. It can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the properties of the resulting polymer. Alternatively, the chlorine atom can influence the electronic properties and intermolecular interactions of the polymer chains.
Supramolecular Assemblies:
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct well-ordered, higher-order structures. This compound possesses all the necessary features to participate in the formation of such assemblies:
The aminomethyl group is an excellent hydrogen bond donor.
The methyl ester carbonyl group is a hydrogen bond acceptor.
The aromatic ring can participate in π-π stacking interactions.
The chlorine atom can act as a halogen bond donor.
The interplay of these interactions can lead to the self-assembly of the molecules into one-, two-, or three-dimensional networks. The study of supramolecular assemblies of related chlorobenzoic acid derivatives has demonstrated the significant role of the chloro-substituent in directing the formation of specific crystal structures through halogen bonding and other weak interactions.
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes. ajgreenchem.com Future research on Methyl 3-(aminomethyl)-4-chlorobenzoate will likely focus on developing green chemistry approaches for its synthesis to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. ajgreenchem.com
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve product yields, and reduce the need for conventional heating methods, which are often energy-intensive. ajrconline.orgijrpas.com The application of microwave irradiation to the esterification of benzoic acid derivatives or the amination of chlorobenzoates could offer a more efficient and sustainable route to this compound. ajrconline.orgijsdr.org Research in this area would involve optimizing reaction conditions such as microwave power, temperature, and reaction time to maximize yield and purity. ajrconline.org
Another key trend is the exploration of solvent-free reaction conditions . ajgreenchem.com Many conventional organic syntheses rely on volatile and often toxic organic solvents. Developing solid-state reactions or using mineral-supported reagents could significantly reduce the environmental impact of producing this compound. ajgreenchem.com Furthermore, the use of natural base catalysts , such as those derived from waste materials like snail shells, represents an innovative and sustainable approach to catalysis that could be explored for the synthesis of functionalized aminobenzoates. oiccpress.com
Development of Novel Reactivity Modes and Transformations
The inherent reactivity of this compound, stemming from its multiple functional groups, provides a rich platform for exploring novel chemical transformations. The presence of a halogen atom, an amino group, and an ester group allows for a wide range of derivatization reactions.
Future research will likely focus on leveraging the chloro-substituent for various cross-coupling reactions . These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with tailored properties. Exploring the utility of this compound in well-established coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations would expand its synthetic utility.
Additionally, the aminomethyl group can be a focal point for developing new transformations. For instance, it can be functionalized to introduce a variety of other groups, leading to a diverse library of derivatives. rsc.org Research into photocatalyzed reactions involving this compound could also unveil new reactivity patterns and synthetic pathways that are not accessible through traditional thermal methods. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design and discovery of new molecules and materials. youtube.com For this compound, AI and ML can be employed in several ways.
Generative Models for Molecular Design: Generative AI models can design novel molecular structures based on the scaffold of this compound. youtube.com These models can explore a vast chemical space to propose new derivatives with optimized properties for specific applications, such as drug discovery or materials science. youtube.comyoutube.com This approach can significantly reduce the time and cost associated with identifying new lead compounds. youtube.com
Expansion of Applications in Chemical Biology and Material Science
The unique structure of this compound makes it an attractive candidate for applications in both chemical biology and material science.
Chemical Biology: Aminobenzoic acid derivatives are known to have diverse biological activities and can serve as scaffolds for the development of new therapeutic agents. nih.govebi.ac.uk Future research could explore the potential of this compound derivatives as probes to study biological processes or as building blocks for the synthesis of bioactive molecules. nih.govacs.org For example, the amino group can be used to attach fluorescent tags or other reporter molecules, enabling the tracking of these compounds within biological systems. rsc.org
Material Science: Functionalized aromatic compounds are crucial components in the development of advanced materials. researchgate.net The rigid aromatic backbone of this compound could be incorporated into polymers to enhance their thermal stability and mechanical properties. nih.gov Furthermore, its derivatives could be investigated for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or photovoltaic devices. The ability to form surface relief structures on films of polymers functionalized with aromatic groups also opens up possibilities in photonics and data storage. rsc.org
Interdisciplinary Research Synergies and Collaborative Frameworks
Q & A
Basic: What synthetic routes are available for preparing Methyl 3-(aminomethyl)-4-chlorobenzoate, and how do reaction conditions influence yield?
Answer:
A common approach involves multi-step functionalization of 4-chlorobenzoic acid derivatives. For example, bromination at the 3-position (as in Methyl 3-(bromomethyl)-4-chlorobenzoate, CAS 220464-68-6) followed by nucleophilic substitution with ammonia or a protected amine source can introduce the aminomethyl group . Reaction conditions such as temperature (e.g., 45–60°C for amination steps) and solvent polarity (e.g., DMF or THF) critically impact substitution efficiency. Yields may drop below 50% if competing side reactions (e.g., over-alkylation) occur, necessitating optimized stoichiometry and catalytic additives like KI .
Basic: What analytical techniques are recommended for characterizing this compound purity and structure?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aminomethyl group (δ ~3.8–4.2 ppm for -CH2NH2) and ester carbonyl (δ ~168–170 ppm). Overlapping signals in aromatic regions may require 2D NMR (e.g., HSQC) for resolution .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (e.g., 60:40 to 90:10) can assess purity (>98% by area normalization) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks matching the molecular formula (C9H10ClNO2, m/z ~214.04) .
Advanced: How does the steric and electronic environment of the 4-chloro substituent influence reactivity in downstream derivatization?
Answer:
The electron-withdrawing 4-chloro group activates the benzoate ring toward electrophilic substitution at the 3-position but deactivates it toward nucleophilic attack. Steric hindrance from the adjacent ester and aminomethyl groups complicates further functionalization. For example, attempts to introduce sulfonamide moieties may require bulky reagents (e.g., 4-morpholinyl groups) to mitigate steric clashes, as seen in related sulfonamide syntheses (e.g., CAS 326916-21-6) . Computational modeling (DFT) of charge distribution and steric maps is recommended to predict reactive sites .
Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?
Answer:
- pH Sensitivity : The ester group hydrolyzes rapidly under basic conditions (pH >9), forming 3-(aminomethyl)-4-chlorobenzoic acid. Acidic conditions (pH <3) protonate the amine, reducing nucleophilicity but increasing salt formation risk .
- Thermal Stability : Decomposition occurs above 150°C, with DSC/TGA data showing exothermic peaks correlating with amine oxidation or ester degradation. Storage at -20°C under inert gas (N2/Ar) is advised for long-term stability .
Advanced: How can contradictory spectral data (e.g., NMR signal splitting) be resolved for this compound?
Answer:
Signal overlap in aromatic regions (e.g., δ 7.2–7.8 ppm) often arises from diastereotopic protons or coupling with adjacent substituents. Strategies include:
- Variable Temperature NMR : Elevated temperatures (e.g., 50°C in DMSO-d6) can average out slow-exchanging conformers .
- Deuteration Studies : Partial deuteration of the aminomethyl group simplifies splitting patterns .
- X-ray Crystallography : Resolves ambiguity by providing definitive bond angles and spatial arrangements, as demonstrated for Methyl 4-chloro-3-nitrobenzoate (Acta Cryst. E, 2007) .
Advanced: What methodologies are suitable for analyzing degradation products or byproducts in synthetic batches?
Answer:
- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed benzoic acid derivatives or dimeric side products) with ppm-level sensitivity .
- GC-MS : Volatile byproducts (e.g., methyl chloride from ester cleavage) can be identified using DB-5 columns and EI ionization .
- Isolation via Prep-HPLC : Semi-preparative columns (C18, 10 μm) with isocratic elution (e.g., 70% MeOH) allow isolation of impurities for standalone NMR analysis .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors during heating steps .
- Waste Disposal : Halogenated byproducts require segregation and incineration by licensed facilities to prevent environmental release .
Advanced: How can this compound serve as a precursor in medicinal chemistry or materials science?
Answer:
- Drug Discovery : The aminomethyl group enables conjugation with bioactive moieties (e.g., sulfonamides or triazines) for antimicrobial or anticancer agent development. A related hybrid molecule, N-(3-chlorophenethyl)-4-nitrobenzamide, was synthesized via amide coupling .
- Polymer Chemistry : Ester groups facilitate incorporation into biodegradable polymers, while the chloro substituent enhances thermal stability in resin formulations .
Advanced: What computational tools can predict the compound’s solubility and partition coefficients (logP)?
Answer:
- QSAR Models : Software like ACD/Percepta or MarvinSuite estimates logP (~1.8) and solubility (~2.1 mg/mL in water) based on fragment contributions .
- Molecular Dynamics (MD) Simulations : Predict solvation free energy in solvents (e.g., DMSO, ethanol) to optimize reaction media .
Advanced: How do structural analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) inform SAR studies for this compound?
Answer:
Comparative studies with analogs reveal that electron-withdrawing groups (e.g., -Cl, -NO2) at the 4-position enhance electrophilic reactivity but reduce bioavailability. Hydroxy substitutions (e.g., 4-hydroxybenzoates) improve water solubility but increase susceptibility to oxidation, guiding trade-offs in lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
